molecular formula C20H21ClN2O4 B2379790 5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide CAS No. 921586-52-9

5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide

Cat. No. B2379790
CAS RN: 921586-52-9
M. Wt: 388.85
InChI Key: MJRQSLJJKVIMJY-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a useful research compound. Its molecular formula is C20H21ClN2O4 and its molecular weight is 388.85. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Effects on Cancer Cells 5-Chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide has been investigated for its potential antiproliferative activities against cancer cells. A study by Kim et al. (2011) synthesized analogs of this compound and tested their activities against A375P melanoma cell line and U937 hematopoietic cell line. Some compounds exhibited competitive antiproliferative activities and were identified as potent and selective Raf kinases inhibitors (Kim et al., 2011).

Serotonin-3 (5-HT3) Receptor Antagonists Research into 2-alkoxy-4-amino-5-chlorobenzamide derivatives, related to the chemical structure of interest, has shown their potential as serotonin-3 (5-HT3) receptor antagonists. Studies by Harada et al. (1995) and Kuroita et al. (1996) focused on derivatives bearing heteroalicyclic rings and found potent 5-HT3 receptor antagonistic activity, which could have implications for treatments involving serotonin receptors (Harada et al., 1995); (Kuroita et al., 1996).

Synthesis of Related Heterocyclic Compounds The compound's structure has been used as a basis for synthesizing various heterocyclic compounds. Research by Bremner et al. (1984) explored the synthesis of 5-aryl-1,4-benzoxazepine and 6-phenyl-2H-1,5-benzoxazocine derivatives, illustrating the versatility of this molecular framework in creating diverse chemical structures for further pharmacological study (Bremner et al., 1984).

properties

IUPAC Name

5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O4/c1-20(2)11-27-17-8-6-13(10-15(17)23(3)19(20)25)22-18(24)14-9-12(21)5-7-16(14)26-4/h5-10H,11H2,1-4H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRQSLJJKVIMJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC)N(C1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide

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